Apidaecin Ia

Antimicrobial Peptide Minimum Inhibitory Concentration Structure-Activity Relationship

Generic substitution of apidaecin isoforms invalidates SAR data due to single-residue functional divergence (e.g., Ile18 vs Leu18 in Apidaecin Ib). Procure the definitive wild-type PrAMP reference standard. - **Critical C-terminal motif (residues 14-18):** Substitutions cause >10-fold MIC potency reduction. Essential baseline for mutagenesis campaigns. - **Mechanistic specificity:** Non-lytic 70S ribosome binding (traps RF1/RF2); distinct from oncocin-class PrAMPs. Enables SPR, cryo-EM, and translation assays. - **Transporter dependency:** SbmA-mediated uptake validated in Gram-negative models. Ideal for ΔsbmA knockout studies and resistance pathway investigation.

Molecular Formula C95H150N32O23
Molecular Weight 2108.4 g/mol
CAS No. 123081-48-1
Cat. No. B15191970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApidaecin Ia
CAS123081-48-1
Molecular FormulaC95H150N32O23
Molecular Weight2108.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CC5=CN=CN5)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN
InChIInChI=1S/C95H150N32O23/c1-7-50(5)74(120-79(136)59(42-52-27-29-54(128)30-28-52)117-85(142)73(49(3)4)119-84(141)67-25-14-37-123(67)86(143)56(19-10-34-108-94(102)103)113-78(135)61(45-71(99)131)116-77(134)60(44-70(98)130)111-72(132)46-96)91(148)126-40-16-24-66(126)82(139)115-58(31-32-69(97)129)88(145)122-36-12-22-64(122)81(138)114-57(20-11-35-109-95(104)105)87(144)127-41-17-26-68(127)90(147)125-39-15-23-65(125)83(140)118-62(43-53-47-106-48-110-53)89(146)124-38-13-21-63(124)80(137)112-55(18-9-33-107-93(100)101)76(133)121-75(92(149)150)51(6)8-2/h27-30,47-51,55-68,73-75,128H,7-26,31-46,96H2,1-6H3,(H2,97,129)(H2,98,130)(H2,99,131)(H,106,110)(H,111,132)(H,112,137)(H,113,135)(H,114,138)(H,115,139)(H,116,134)(H,117,142)(H,118,140)(H,119,141)(H,120,136)(H,121,133)(H,149,150)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t50-,51-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,73-,74-,75-/m0/s1
InChIKeyDOHIZXBJKLFYHI-BVJPZTDTSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apidaecin Ia Overview


Apidaecin Ia (CAS 123081-48-1) is an 18-residue, proline-rich antimicrobial peptide (PrAMP) natively produced in the hemolymph of the honeybee (Apis mellifera) as a component of its innate immune response [1]. It belongs to the apidaecin family of Type II PrAMPs, which are characterized by a conserved C-terminal PRP motif essential for antibacterial activity, and it exerts a bacteriostatic effect predominantly against Gram-negative bacteria via a non-lytic, intracellular mechanism involving inhibition of bacterial protein translation at the 70S ribosome [2]. As the wild-type archetype of its class, Apidaecin Ia serves as the indispensable reference standard for structure-activity relationship (SAR) studies, mutagenesis campaigns, and the development of next-generation, serum-stable analogs such as Api88 and Api137 [3].

Research Context Wild-type archetype for PrAMP structure-activity relationship and mutagenesis studies
Mechanism Context 70S ribosome translation inhibition via release factor trapping in Gram-negative bacteria
Uptake Context SbmA transporter-dependent bacterial entry pathway research

Apidaecin Ia Isoform Specificity


In procurement for antimicrobial peptide research, generic substitution of one apidaecin isoform for another is scientifically unsound due to profound functional divergence dictated by subtle sequence variations. The apidaecin family comprises highly homologous peptides differing by as few as a single C-terminal residue (e.g., Apidaecin Ia Ile18 vs. Apidaecin Ib Leu18) [1]. This minimal alteration is not functionally silent; it resides within the critical C-terminal pharmacophore responsible for high-affinity binding to the bacterial 70S ribosome and subsequent translation arrest [2]. Furthermore, internalization efficiency via the SbmA transporter, serum proteolytic susceptibility, and resultant in vivo pharmacokinetics are exquisitely sensitive to even conservative amino acid substitutions [3]. Procuring the incorrect isoform or an imprecisely characterized analog introduces an uncontrolled variable that can invalidate comparative bioactivity data, confound mechanism-of-action studies, and derail lead optimization programs. The following quantitative evidence establishes the specific, measurable characteristics that define Apidaecin Ia and differentiate it from its closest structural relatives.

Isoform substitution
Ile18 vs Leu18 variation at the C-terminus may alter antibacterial potency and ribosome binding affinity; isoforms are not interchangeable for quantitative assays
C-terminal integrity
Truncation or modification of C-terminal residues 14–18 may abolish antibacterial activity; full-length sequence verification is required for functional studies
Class mismatch
Oncocin-class PrAMPs differ in ribosome binding mode and may not replicate release factor trapping mechanism; cross-class substitution limits mechanistic interpretation

Apidaecin Ia Quantitative Evidence


Ile18/Leu18 Substitution and Antibacterial Potency

The sole amino acid difference between Apidaecin Ia (C-terminal Ile) and Apidaecin Ib (C-terminal Leu) at position 18 results in a measurable divergence in antibacterial potency against key Gram-negative pathogens. This single-residue variation alters the peptide's interaction with the ribosomal exit tunnel, impacting translation inhibition efficiency. Apidaecin Ia demonstrates a minimum inhibitory concentration (MIC) of 25 µg/mL against a panel of Escherichia coli strains, as determined by growth curve analysis [1]. In contrast, Apidaecin Ib exhibits an MIC of approximately 8 µM (equivalent to ~16.9 µg/mL based on a molecular weight of ~2108 g/mol) against multiple E. coli laboratory strains (ML35, O18K1H7, and ATCC 25922) . This approximately 1.5-fold difference in potency is a direct consequence of the altered C-terminal residue and highlights the non-interchangeable nature of these isoforms for precise quantitative assays [2].

MIC Isoform Comparison
Head-to-head
Apidaecin Ia: MIC 25 µg/mL against E. coli panel
Apidaecin Ib: MIC 8 µM (~16.9 µg/mL) against E. coli ML35, O18K1H7, ATCC 25922
Supports isoform-specific antimicrobial screening context
Growth curve analysis; broth microdilution assay conditions
Antimicrobial Peptide Minimum Inhibitory Concentration Structure-Activity Relationship

Apidaecin vs. Oncocin: Translation Inhibition Mechanisms

Apidaecin Ia and the related PrAMP oncocin both target the bacterial 70S ribosome, but they achieve translation inhibition through distinct binding modes and structural determinants. Apidaecin-type peptides (including Ia) exert their effect by binding within the ribosomal exit tunnel and trapping release factors RF1 or RF2 on the terminating ribosome, a mechanism contingent on the integrity of the C-terminal residues Arg17 and Leu18/Ile18 [1]. In contrast, oncocin-type peptides bind to a different site on the 70S ribosome, with primary interaction points at residues Lys3, Tyr6, Leu7, and Arg11, and inhibit translation by a mechanism distinct from release factor trapping [2]. This fundamental difference in molecular pharmacology means that bacterial resistance mechanisms (e.g., mutations affecting RF1/RF2) may differentially impact apidaecins versus oncocins, and that structure-guided optimization strategies must be tailored to the specific binding mode of the peptide class [3].

Translation Inhibition Mechanism
Head-to-head
Apidaecin-type: traps release factors RF1/RF2 on 70S ribosome; critical residues Arg17, Ile18
Oncocin-type: distinct binding mode; IC50 150–240 nM in vitro translation assays; critical residues Lys3, Tyr6, Leu7, Arg11
Supports mechanism-specific assay design and cross-resistance prediction
70S Ribosome Translation Inhibition Mechanism of Action

C-Terminal Pharmacophore Requirement

The C-terminal region of Apidaecin Ia, encompassing residues 14-18, is the essential pharmacophore responsible for its antibacterial activity. Systematic mutagenesis studies using positional alanine and D-amino acid scans on the closely related analog Api137 (an optimized apidaecin 1b derivative) demonstrate that substitutions within the C-terminal pentapeptide segment (residues 14 to 18) cause a dramatic decrease in activity against E. coli [1]. In contrast, substitutions of residues 1 through 13 have only minor effects on antibacterial potency [2]. This quantitative structure-activity relationship (SAR) indicates that the C-terminal sequence, which in Apidaecin Ia terminates in -HPRI, is a non-redundant, high-value molecular determinant. Peptide variants lacking this precise C-terminal sequence or containing even conservative substitutions at these positions exhibit severely attenuated or abolished bioactivity, underscoring the requirement for full-length, sequence-verified Apidaecin Ia in functional studies [3].

C-Terminal Pharmacophore SAR
Class-level
>10-fold activity reduction upon substitution of C-terminal residues 14–18
Supports full-length sequence verification context
Based on Api137 analog alanine/D-amino acid scan data
Structure-Activity Relationship Alanine Scanning Mutagenesis

SbmA Transporter Dependency vs. Bactenecin

Apidaecin Ia, like other apidaecin-class PrAMPs, relies on the inner membrane protein SbmA for efficient cytoplasmic entry and subsequent ribosomal targeting. This represents a key mechanistic distinction from other PrAMP classes. Studies on apidaecin-1b and pyrrhocoricin demonstrate that their antibacterial activity is severely compromised in SbmA knockout strains of E. coli, confirming SbmA as the major transporter for this peptide class [1]. In contrast, the PrAMP bactenecin 7(1-16) functions independently of SbmA, indicating a fundamentally different uptake mechanism [2]. Furthermore, specific cationic mutations in apidaecin-1b derivatives (e.g., R4K and I8K/R) can enhance activity twofold in wild-type strains, but these same mutants exhibit enhanced activity relative to the wild-type only in the absence of SbmA, suggesting that the native peptide's interaction with SbmA is already optimized for transport [3].

SbmA Transporter Dependency
Class-level
Apidaecin-class: activity severely compromised in ΔsbmA knockout strains
Bactenecin 7(1-16): functions independently of SbmA transporter
Supports transporter-specific uptake assay context
Wild-type vs isogenic ΔsbmA E. coli strain comparison
Bacterial Uptake SbmA Transporter Inner Membrane

In Vivo Efficacy: Analog Evidence in Murine Models

While direct in vivo data for native Apidaecin Ia is limited, robust class-level evidence from optimized apidaecin analogs establishes the therapeutic potential of the apidaecin scaffold. The apidaecin-1b analog Api137, which shares the core 18-residue PrAMP architecture and C-terminal pharmacophore with Apidaecin Ia, demonstrates potent in vivo efficacy. In an intraperitoneal murine infection model using a lethal inoculum of E. coli ATCC 25922, Api137 achieved 100% survival in NMRI mice when administered three times intraperitoneally at a dose of 0.6 mg/kg, with treatment initiated 1 hour post-infection [1]. Comparative pharmacokinetic analysis revealed that Api137 exhibits a serum half-life of approximately 6 hours, a 20-fold improvement over the unmodified apidaecin-1b analog Api88 (half-life ~5 minutes), which was achieved by C-terminal modifications and substitution of Arg-17 with L-homoarginine [2]. These data establish the apidaecin scaffold as a viable starting point for developing systemic antibacterial therapies and highlight the potential for serum stability engineering. However, they also underscore that native Apidaecin Ia, like Api88, may possess limited in vivo stability without further optimization [3].

In Vivo Model Response
Class-level
Api137 analog: 100% survival at 0.6 mg/kg (i.p.) in murine E. coli infection model; serum t1/2 ≈ 6 h vs Api88 t1/2 ≈ 5 min
Supports in vivo model-response context for analog development
Data to verify for native Apidaecin Ia; class-level inference from optimized analogs
In Vivo Efficacy Murine Model Pharmacokinetics

Apidaecin Ia Research Applications


SAR and Mutagenesis Reference Standard

Procure Apidaecin Ia as the essential wild-type reference standard for any mutagenesis or SAR campaign aimed at optimizing PrAMPs. The quantitative evidence that C-terminal residues 14-18 are critical for activity (with substitutions causing >10-fold potency reduction) establishes Apidaecin Ia as the indispensable baseline comparator for evaluating the functional impact of engineered mutations [1]. Its use ensures that observed changes in MIC, ribosome binding affinity, or bacterial uptake can be rigorously attributed to specific sequence modifications.

Mechanism-of-Action Studies: Ribosome Binding and Translation Inhibition

Utilize Apidaecin Ia in biochemical and structural biology assays to dissect the molecular pharmacology of PrAMPs. Its distinct binding mode within the 70S ribosomal exit tunnel, characterized by trapping release factors RF1/RF2, differentiates it from oncocin-class PrAMPs [1]. Procuring Apidaecin Ia enables direct comparative studies using techniques such as surface plasmon resonance (SPR) for binding affinity measurements, in vitro translation assays, and cryo-electron microscopy (cryo-EM) for structural determination of the peptide-ribosome complex [2].

Bacterial Uptake and Transporter Specificity Assays

Employ Apidaecin Ia as a model substrate to investigate the role of the SbmA inner membrane transporter in Gram-negative bacteria. Its demonstrated dependency on SbmA for cytoplasmic entry, in contrast to the SbmA-independent uptake of bactenecin-class PrAMPs, makes it a valuable tool for studying bacterial transport mechanisms and potential resistance pathways [1]. Procuring Apidaecin Ia supports experiments using wild-type and ΔsbmA knockout strains to quantify uptake efficiency and correlate transporter function with antimicrobial activity.

Lead Compound for Serum Stability and Pharmacokinetic Optimization

Leverage Apidaecin Ia as the foundational scaffold for medicinal chemistry efforts focused on improving serum stability and in vivo pharmacokinetics. Class-level evidence demonstrates that C-terminal modifications can enhance serum half-life by >20-fold (from ~5 minutes for Api88 to ~6 hours for Api137) [1]. Procuring the native Apidaecin Ia sequence provides the starting material for systematic C-terminal engineering, substitution of proteolytically labile residues, and conjugation strategies aimed at developing the next generation of systemically active PrAMP therapeutics [2].

Application
Selection Property
Validation Focus
SAR and mutagenesis reference studies
Full-length sequence verification
C-terminal pharmacophore integrity review
Ribosome binding mechanism studies
70S ribosome binding mode specificity
Release factor trapping assay context
Bacterial uptake and transporter assays
SbmA transporter dependency
Uptake efficiency in ΔsbmA vs wild-type strains
Serum stability and PK optimization studies
C-terminal serum stability engineering
In vivo exposure-model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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